molecular formula C21H22O4 B1675290 Licochalcone a CAS No. 58749-22-7

Licochalcone a

Cat. No. B1675290
CAS RN: 58749-22-7
M. Wt: 338.4 g/mol
InChI Key: KAZSKMJFUPEHHW-DHZHZOJOSA-N
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Description

Licochalcone A (LA) is a chalconoid, a type of natural phenol . It can be isolated from the root of Glycyrrhiza glabra (liquorice) or Glycyrrhiza inflata . It shows antimalarial, anticancer, antibacterial, and antiviral (specifically against influenza neuraminidase) properties in vitro .


Synthesis Analysis

The synthesis of Licochalcone A involves the removal of the THP group under mild acidic conditions to give the corresponding chalcone ether . This then undergoes a water-accelerated Claisen rearrangement under microwave irradiation or heating in a sealed tube in aqueous ethanol to yield Licochalcone A .


Molecular Structure Analysis

Licochalcone A has a molecular formula of C21H22O4 . The chalcone core is composed of two aromatic rings that are linked through a three carbon-α, β-unsaturated carbonyl system .


Chemical Reactions Analysis

Chalcones, including Licochalcone A, are structurally diverse and can easily cyclize to form flavonoid structures . This is a key step for the skeletal modification of chalcones .


Physical And Chemical Properties Analysis

Licochalcone A has a molecular weight of 338.403 . In chalcones, two aromatic rings and the electrophilic α, β-unsaturated carbonyl system are in continuous conjugation . This may be the reason for their low redox potential, stability, electron transfer reactions, and promising biological activities .

Safety And Hazards

Licochalcone A is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid inhalation and contact with skin, eyes, and clothing . It is also advised to avoid ingestion and prolonged or repeated exposure .

Future Directions

Recent studies mainly focus on the anticancer properties of Licochalcone A, suggesting that the pharmacology of other aspects of Licochalcone A will need additional study . At the end of this review, current challenges and future research directions on Licochalcone A are discussed .

properties

IUPAC Name

(E)-3-[4-hydroxy-2-methoxy-5-(2-methylbut-3-en-2-yl)phenyl]-1-(4-hydroxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O4/c1-5-21(2,3)17-12-15(20(25-4)13-19(17)24)8-11-18(23)14-6-9-16(22)10-7-14/h5-13,22,24H,1H2,2-4H3/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAZSKMJFUPEHHW-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=C)C1=C(C=C(C(=C1)C=CC(=O)C2=CC=C(C=C2)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C=C)C1=C(C=C(C(=C1)/C=C/C(=O)C2=CC=C(C=C2)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10904181
Record name Licochalcone A
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Licochalcone a

CAS RN

58749-22-7
Record name Licochalcone A
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Record name Licochalcone A
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Record name Licochalcone A
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Record name Licochalcone A
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Record name LICOCHALCONE A
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7,320
Citations
RI Tsukiyama, H Katsura, N Tokuriki… - Antimicrobial agents …, 2002 - Am Soc Microbiol
… In this study, the activities of licochalcone A against some food contaminant … licochalcone A concentration-dependent manner and was completely prevented by 3 μg of licochalcone A…
Number of citations: 210 journals.asm.org
L Kolbe, J Immeyer, J Batzer, U Wensorra… - Archives of …, 2006 - Springer
Licochalcone A (LicA), a major phenolic constituent of the licorice species Glycyrrhiza inflata, has recently been reported to have anti-inflammatory as well as anti-microbial effects. …
Number of citations: 158 link.springer.com
M Liang, X Li, X Ouyang, H Xie, D Chen - Molecules, 2018 - mdpi.com
… However, echinatin always gave higher IC 50 values than licochalcone A… licochalcone A yielded licochalcone A-DPPH adduct peaks (m/z 730, 226, and 196) and dimeric licochalcone A …
Number of citations: 40 www.mdpi.com
J Furusawa, M Funakoshi-Tago, T Mashino… - International …, 2009 - Elsevier
… Licochalcone A is a major component of Xinjiang licorice, Glycyrrhiza inflata. Previously we showed that Licochalcone A … Glycyrrhiza inflata contains not only Licochalcone A but also …
Number of citations: 124 www.sciencedirect.com
MT Li, L Xie, HM Jiang, Q Huang, RS Tong… - Frontiers in …, 2022 - frontiersin.org
Licochalcone A (LA), a useful and valuable flavonoid, is isolated from Glycyrrhiza uralensis Fisch. ex DC., and widely used clinically in traditional Chinese medicine. We systematically …
Number of citations: 18 www.frontiersin.org
YH Kim, EK Shin, DH Kim, HH Lee, JHY Park… - Biochemical …, 2010 - Elsevier
To date, no antiangiogenic activity has been demonstrated for licochalcone A (LicA), a major phenolic constituent of Glycyrrhiza inflata, although it shows significant antitumor activity in …
Number of citations: 84 www.sciencedirect.com
JK Kim, EK Shin, JH Park, YH Kim, JHY Park - Journal of molecular …, 2010 - Springer
Licochalcone A (LicA), a major phenolic constituent of licorice, has antiproliferative and anti-inflammatory properties in human and murine cell lines. We previously showed that LicA …
Number of citations: 83 link.springer.com
M Chen, SB Christensen, J Blom… - Antimicrobial agents …, 1993 - Am Soc Microbiol
… to licochalcone A. Results of studies on the site ofaction of licochalcone A indicate that the … These findings demonstrate that licochalcone A in concentrations that are nontoxic to host …
Number of citations: 282 journals.asm.org
SR Won, SK Kim, YM Kim, PH Lee, JH Ryu… - Food research …, 2007 - Elsevier
… Licochalcone A substantially inhibited activity with IC 50 value of 35 μg/mL (103.4 … licochalcone A was shown to be reversible to pancreatic lipase. The inhibition mode of licochalcone A …
Number of citations: 97 www.sciencedirect.com
X Chen, Z Liu, R Meng, C Shi, N Guo - Journal of ethnopharmacology, 2017 - Elsevier
… Licochalcone A (LCA) is a characteristic chalcone that is found in licorice, which is a traditional medicinal plant. In traditional medicine, LCA possesses many potential biological …
Number of citations: 73 www.sciencedirect.com

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